2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid
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Overview
Description
2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid is a complex organic compound that features a thiomorpholine ring, a sulfonyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting morpholine with sulfur dichloride under controlled conditions.
Introduction of the Sulfonyl Group: The thiomorpholine ring is then sulfonated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling with Benzoic Acid Derivative: The sulfonylated thiomorpholine is then coupled with a benzoic acid derivative through a carbamoylation reaction, typically using a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl group and the thiomorpholine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(Morpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
2-{[4-(Piperidine-4-sulfonyl)phenyl]carbamoyl}benzoic acid: Contains a piperidine ring instead of a thiomorpholine ring.
Uniqueness
2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
501700-16-9 |
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Molecular Formula |
C18H18N2O5S2 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[(4-thiomorpholin-4-ylsulfonylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C18H18N2O5S2/c21-17(15-3-1-2-4-16(15)18(22)23)19-13-5-7-14(8-6-13)27(24,25)20-9-11-26-12-10-20/h1-8H,9-12H2,(H,19,21)(H,22,23) |
InChI Key |
YEZCXXCFGZJZRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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